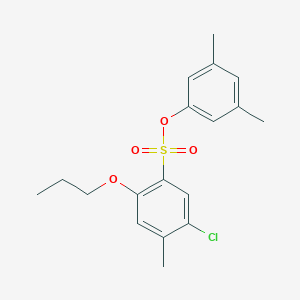
3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate is a complex organic compound characterized by its multiple functional groups, including a sulfonate group, chloro, methyl, and propoxy groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate typically involves multiple steps, starting with the chlorination of 3,5-dimethylphenol to introduce the chloro group. Subsequent steps may include methylation to add the methyl groups and propoxylation to introduce the propoxy group. The final step involves sulfonation to attach the sulfonate group.
Industrial Production Methods
In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, often using catalysts to improve efficiency and yield. Large-scale production would require careful monitoring of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Reagents such as hydrochloric acid (HCl) and sulfuric acid (H2SO4) are typically employed.
Major Products Formed
Oxidation: : Products may include carboxylic acids or ketones.
Reduction: : Alcohols or alkanes can be formed.
Substitution: : Various substituted benzene derivatives can be produced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a building block for more complex molecules.
Biology
In biological research, it can be used as a probe to study enzyme activities or as a part of drug discovery processes.
Medicine
Industry
In the industrial sector, it may be used in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which 3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3,5-dimethylphenol: : Similar in structure but lacks the propoxy and sulfonate groups.
3,5-Dimethylphenyl 4-methylbenzene-1-sulfonate: : Similar sulfonate group but different chloro and propoxy positions.
Uniqueness
3,5-Dimethylphenyl 5-chloro-4-methyl-2-propoxybenzene-1-sulfonate is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
(3,5-dimethylphenyl) 5-chloro-4-methyl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4S/c1-5-6-22-17-10-14(4)16(19)11-18(17)24(20,21)23-15-8-12(2)7-13(3)9-15/h7-11H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFKOGCPEMQHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)OC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluoro-4-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2824584.png)
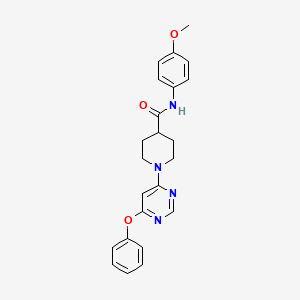
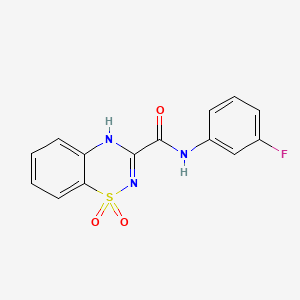
![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B2824589.png)
![4-ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2824590.png)
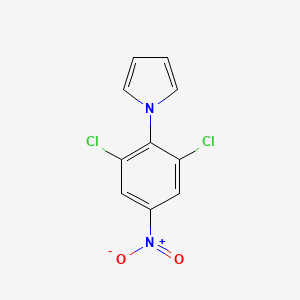
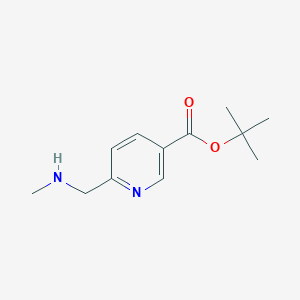
![N-[(2-methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2824593.png)
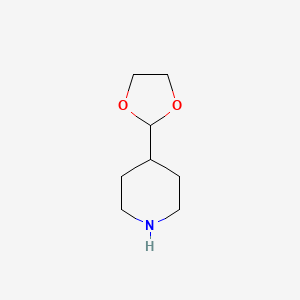
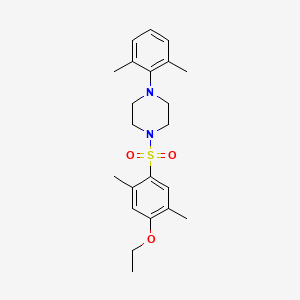
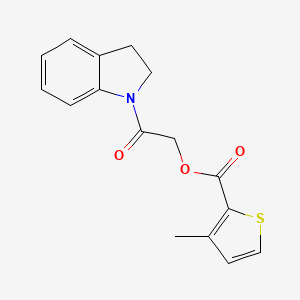
![1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2824603.png)
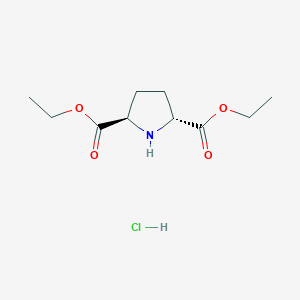
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide](/img/structure/B2824605.png)
